methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Overview
Description
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of indazole, a bicyclic heterocycle that is significant in medicinal chemistry due to its presence in various bioactive molecules
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to exhibit a wide variety of biological properties .
Mode of Action
It is known that indazole derivatives interact with their targets in a manner that leads to a variety of biological effects .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Indazole derivatives have been found to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has shown potential in modulating the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .
Cellular Effects
This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Furthermore, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It binds to the active site of COX-2, leading to enzyme inhibition and a subsequent decrease in the production of inflammatory mediators . Additionally, the compound can interact with transcription factors such as NF-κB, preventing their activation and translocation to the nucleus . This results in reduced gene expression of pro-inflammatory cytokines and enzymes. This compound also influences gene expression by modulating epigenetic markers, such as histone acetylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and a reduction in chronic inflammation . The compound’s efficacy may decrease over time due to potential degradation and metabolic inactivation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with a suitable β-keto ester under acidic conditions to form the indazole ring . The reaction conditions often involve refluxing in ethanol with hydrazine hydrate as the reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation can occur at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
7-Methyl-4,5,6,7-tetrahydro-1H-indazole: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its ester functional group, which can be easily modified to produce a variety of derivatives. This makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHXNFPSZTBIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32286-98-9 | |
Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.